4,4'-Trimethylenedioxydibenzonitrile
Description
4,4'-Trimethylenedioxydibenzonitrile (CAS No. 7476-06-4) is an organic compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . Structurally, it consists of two benzonitrile groups linked via a trimethylene (three-carbon) chain with an oxygen atom bridging the aromatic rings. This configuration imparts unique electronic and steric properties, making it relevant in materials science and synthetic chemistry.
Properties
CAS No. |
7476-06-4 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-[3-(4-cyanophenoxy)propoxy]benzonitrile |
InChI |
InChI=1S/C17H14N2O2/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9H,1,10-11H2 |
InChI Key |
MFRPGHISIXEJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4,4'-trimethylenedioxydibenzonitrile, we compare it with structurally or functionally analogous compounds, focusing on molecular properties, toxicity, and analytical methods.
Table 1: Structural and Molecular Comparison
Key Points of Comparison
Functional Groups and Reactivity: Unlike MDA, which contains amine groups, this compound’s nitriles confer resistance to hydrolysis and enable coordination with transition metals. The ether linkage enhances thermal stability compared to aliphatic analogs. MDA’s amine groups make it highly reactive in epoxy systems but also contribute to its hepatotoxicity and carcinogenicity .
Analytical methods (e.g., GC, HPLC, MS) are established for biological and environmental detection . this compound: No toxicity data are available in the provided evidence. Its nitrile groups may reduce acute toxicity compared to amines but warrant further study.
Analytical Methods :
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